Pyrogallol Red
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Overview
Description
It is a red crystal or powder that is soluble in alcohol and ether, and slightly soluble in water . This compound is widely used as an acid-base indicator and has various applications in scientific research and industry.
Preparation Methods
The synthesis of Pyrogallol Red typically involves multiple steps, including nitration, O-nitrification, and sulfation. One common method involves reacting 2,4,6-trinitrophenol with sulfuric acid . The preparation process requires careful control of reaction conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Pyrogallol Red undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
Pyrogallol Red has a wide range of applications in scientific research:
Chemistry: It is used as an acid-base indicator in titrations and other analytical methods.
Biology: The compound is employed in the determination of protein concentrations in serum and urine.
Industry: The compound is used in various industrial processes, including the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Pyrogallol Red involves its ability to change color based on the pH of the solution. In acidic and neutral media, it appears red, while in alkaline media, it turns yellow . This color change is due to the structural changes in the molecule that occur in response to the pH of the environment.
Comparison with Similar Compounds
Pyrogallol Red is similar to other xanthene derivatives, such as:
2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid:
2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: This compound has similar properties and applications but differs in its molecular structure.
Rhodamine 123: A xanthene derivative used as a fluorescent dye.
The uniqueness of this compound lies in its specific structural features and its wide range of applications as an indicator and in analytical chemistry.
Properties
IUPAC Name |
2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O8S/c20-12-7-5-10-15(9-3-1-2-4-14(9)28(24,25)26)11-6-8-13(21)17(23)19(11)27-18(10)16(12)22/h1-8,20,22-23H,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZKNOUMMWIARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4O)O)O)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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